3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and polymers, due to its ability to inhibit oxidation and stabilize free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide typically involves multiple steps, starting with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This intermediate is then reacted with various reagents to form the final compound. Common reagents used in the synthesis include tert-butyl hydroperoxide, acetic acid, and various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: Utilized in the production of cosmetics and personal care products to enhance shelf life and stability[][6].
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative reactions, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved include the inhibition of lipid peroxidation and stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid: Another antioxidant with similar properties but different structural features.
Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A derivative used in cosmetics and personal care products for its antioxidant properties.
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide is unique due to its complex structure, which provides enhanced stability and efficacy as an antioxidant compared to simpler compounds. Its ability to inhibit a wide range of oxidative reactions makes it particularly valuable in various applications .
Properties
Molecular Formula |
C35H46N2O3 |
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Molecular Weight |
542.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-(4-propan-2-ylanilino)ethyl]propanamide |
InChI |
InChI=1S/C35H46N2O3/c1-22(2)25-15-17-27(18-16-25)36-33(40)31(26-13-10-23(3)11-14-26)37-30(38)19-12-24-20-28(34(4,5)6)32(39)29(21-24)35(7,8)9/h10-11,13-18,20-22,31,39H,12,19H2,1-9H3,(H,36,40)(H,37,38) |
InChI Key |
VLGHJGCVVQNPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)NC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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